Analytical Characterization and Molecular Weight Determination of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (CAS 96876-37-8)
Analytical Characterization and Molecular Weight Determination of N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (CAS 96876-37-8)
Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In my experience as a Senior Application Scientist, the characterization of hybrid molecules containing both highly polar moieties and lipophilic aromatic systems requires a carefully balanced analytical approach. N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide (CAS 96876-37-8) is a complex structural entity comprising a lipophilic diaryl sulfide core linked to a highly basic, polar imidodicarbonimidic diamide (biguanide) functional group.
This whitepaper provides an authoritative, self-validating framework for the exact molecular weight determination, structural elucidation, and chromatographic resolution of this compound. By understanding the causality behind its physicochemical behavior—specifically the tautomerism and basicity of the biguanide moiety—we can engineer robust LC-HRMS and NMR protocols that prevent common analytical pitfalls such as peak tailing and signal suppression.
Physicochemical Profiling & Quantitative Data
The structural dichotomy of CAS 96876-37-8 dictates its behavior in solution. The biguanide moiety ( pKa≈10−12 ) remains protonated under physiological and standard acidic chromatographic conditions, while the 2-(phenylthio)phenyl group provides substantial hydrophobic character.
Table 1 summarizes the calculated quantitative physicochemical parameters essential for method development.
Table 1: Physicochemical Properties of CAS 96876-37-8
| Parameter | Value | Analytical Significance |
| Chemical Name | N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide | Nomenclature standard |
| CAS Registry Number | 96876-37-8 | Unique identifier |
| Molecular Formula | C14H15N5S | Dictates isotopic distribution pattern |
| Average Molecular Weight | 285.37 g/mol | Used for bulk stoichiometric calculations |
| Monoisotopic Mass | 285.1048 Da | Target for High-Resolution Mass Spectrometry |
| Theoretical [M+H]+ | 286.1121 m/z | Primary ESI+ adduct |
| Hydrogen Bond Donors | 4 | Influences HILIC/Reverse-Phase retention |
| Hydrogen Bond Acceptors | 5 | Dictates solvation dynamics |
Mechanistic Context: The Biguanide Core
Before detailing the analytical protocols, it is crucial to understand the biological and chemical context of the biguanide class. Compounds containing the imidodicarbonimidic diamide scaffold (such as metformin and phenformin) are well-documented for their interaction with cellular metabolic pathways, primarily through the inhibition of mitochondrial Complex I, which subsequently alters the AMP:ATP ratio and activates AMP-activated protein kinase (AMPK)[1].
Generalized cellular mechanism of action for biguanide-class compounds via AMPK activation.
High-Resolution Mass Spectrometry (HRMS) Protocol
Causality in Chromatographic Design
Biguanides are notorious for severe peak tailing on standard C18 columns. This occurs because the highly basic guanidino nitrogens undergo secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica stationary phase[2]. To counteract this, our protocol utilizes a column with an embedded polar group (e.g., BEH Shield RP18) to sterically shield silanols, combined with a highly buffered acidic mobile phase (Ammonium Formate + Formic Acid) to maintain ionic strength and ensure the analyte remains in a single, stable protonated state.
Step-by-Step Workflow: Exact Mass Determination
Step 1: Sample Preparation
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Accurately weigh 1.0 mg of CAS 96876-37-8.
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Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
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Dilute the stock to a final working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Self-Validation: The acidic diluent ensures the biguanide is pre-protonated prior to injection, stabilizing the ESI droplet formation.
Step 2: UHPLC Separation Parameters
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Column: Waters ACQUITY UPLC BEH Shield RP18 (1.7 µm, 2.1 x 100 mm).
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Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold at 95% B for 1 min, return to 5% B.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 2 µL.
Step 3: HRMS Acquisition (Q-TOF or Orbitrap)
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Ionization Mode: Electrospray Ionization Positive (ESI+).
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Capillary Voltage: 3.0 kV.
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Desolvation Temperature: 350°C.
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Mass Range: m/z 100 to 800.
Step 4: Data Analysis & System Suitability
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Extract the ion chromatogram (EIC) for the theoretical [M+H]+ at m/z 286.1121 .
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Validation Check: The mass error must be ≤5 ppm. Furthermore, verify the presence of the M+2 isotopic peak at m/z 288.1079. Because the molecule contains one Sulfur atom ( 32S vs 34S ), the M+2 peak should exhibit a relative abundance of approximately 4.4% compared to the monoisotopic peak, confirming the molecular formula C14H15N5S .
UHPLC-HRMS analytical workflow for exact molecular weight confirmation of CAS 96876-37-8.
Structural Elucidation via NMR Spectroscopy
While HRMS confirms the molecular weight (285.37 g/mol ) and formula, Nuclear Magnetic Resonance (NMR) is required to confirm the regiochemistry of the 2-(phenylthio)phenyl linkage and the integrity of the biguanide core.
Causality in Solvent Selection
Biguanides possess multiple exchangeable N−H protons. If a protic deuterated solvent like Methanol- d4 or D2O is used, rapid deuterium exchange will occur, rendering the biguanide protons invisible in the 1H NMR spectrum. Therefore, Dimethyl Sulfoxide- d6 (DMSO- d6 ) must be used. DMSO is a strongly hydrogen-bond accepting, aprotic solvent that slows down proton exchange, allowing the broad singlets of the −NH and −NH2 groups to be observed and integrated.
Step-by-Step NMR Protocol
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Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Acquisition ( 1H NMR): Acquire at 400 MHz or 600 MHz. Set the relaxation delay ( D1 ) to at least 2 seconds to ensure complete relaxation of the aromatic protons.
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Acquisition ( 13C NMR): Acquire with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons of the biguanide ( C=N ) and the thioether-linked aromatic carbons.
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Data Interpretation:
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Aromatic Region (7.0 - 7.8 ppm): Expect complex multiplets integrating to 9 protons (5 from the terminal phenyl ring, 4 from the central substituted phenyl ring).
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Heteroatom Region (6.5 - 8.5 ppm): Look for broad singlets integrating to a total of 6 protons, corresponding to the tautomeric N−H and NH2 groups of the biguanide moiety.
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References
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Al-Kuraishy, H. M., Al-Gareeb, A. I., et al. "Development and Validation of a Simple and Sensitive LC-MS/MS Method for Quantification of Metformin in Dried Blood Spot Its Application as an Indicator for Medication Adherence." National Center for Biotechnology Information (PMC). Available at:[Link]
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Chen, Y., et al. "Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm." SciSpace. Available at:[Link]
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LaMoia, T. E., & Shulman, G. I. "The Mechanism of Action of Biguanides: New Answers to a Complex Question." National Center for Biotechnology Information (PMC). Available at:[Link]
